methyl N-(3-cyclohexylpropanoyl)glycinate
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Overview
Description
Methyl N-(3-cyclohexylpropanoyl)glycinate is an organic compound that belongs to the class of glycinates It is a derivative of glycine, an amino acid, and is characterized by the presence of a cyclohexylpropanoyl group attached to the nitrogen atom of the glycine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(3-cyclohexylpropanoyl)glycinate typically involves the acylation of methyl glycinate with 3-cyclohexylpropanoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent such as dichloromethane at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The reactants are continuously fed into the reactor, and the product is collected at the outlet. This approach minimizes the formation of by-products and reduces the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions
Methyl N-(3-cyclohexylpropanoyl)glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ester group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl N-(3-cyclohexylpropanoyl)glycinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and as a building block for various industrial processes
Mechanism of Action
The mechanism of action of methyl N-(3-cyclohexylpropanoyl)glycinate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to changes in the conformation of the target molecule, affecting its function. The pathways involved may include signal transduction cascades, enzyme inhibition, or activation .
Comparison with Similar Compounds
Similar Compounds
Methyl glycinate: A simpler derivative of glycine without the cyclohexylpropanoyl group.
Ethyl N-methyl-N-(5-nitropyridin-2-yl)glycinate: Another derivative with different substituents on the nitrogen atom.
Uniqueness
Methyl N-(3-cyclohexylpropanoyl)glycinate is unique due to the presence of the cyclohexylpropanoyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C12H21NO3 |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
methyl 2-(3-cyclohexylpropanoylamino)acetate |
InChI |
InChI=1S/C12H21NO3/c1-16-12(15)9-13-11(14)8-7-10-5-3-2-4-6-10/h10H,2-9H2,1H3,(H,13,14) |
InChI Key |
SKFXXZKCYGZEQB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)CCC1CCCCC1 |
Origin of Product |
United States |
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